The synthesis of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane typically involves the reaction of 4-bromo-2-nitroaniline with 1,4-diazepane. The reaction is generally conducted under controlled conditions to optimize yield and purity.
For large-scale production, methods similar to laboratory synthesis are employed but adapted for efficiency and safety. Continuous flow systems and automated reactors may be utilized to enhance production rates while ensuring consistent quality .
The molecular structure of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane can be described using its InChI representation:
Data from crystallography studies may provide insights into bond lengths and angles within the molecule, confirming its structural integrity .
1-(4-Bromo-2-nitrophenyl)-1,4-diazepane can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications .
The mechanism of action for 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane involves its interaction with biological targets such as enzymes or receptors. This interaction can alter enzymatic activity or receptor signaling pathways, leading to various biological effects. The specifics of these interactions depend on the context of use and the biological system being studied .
These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications .
1-(4-Bromo-2-nitrophenyl)-1,4-diazepane has several applications:
The compound's versatility makes it a valuable asset in both academic research and industrial applications .
1-(4-Bromo-2-nitrophenyl)-1,4-diazepane belongs to the 1,4-diazepane (homopiperazine) family, characterized by a seven-membered ring with two nitrogen atoms at positions 1 and 4. This scaffold combines conformational flexibility with dual hydrogen-bonding capabilities due to the amine groups. The bromonitrophenyl substituent introduces significant steric and electronic features:
Table 1: Structural and Physicochemical Properties
Property | Value | Experimental Method |
---|---|---|
IUPAC Name | 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane | Nomenclature |
Molecular Formula | C₁₁H₁₄BrN₃O₂ | High-Resolution MS |
Molecular Weight | 300.16 g/mol | - |
SMILES Notation | BrC1=CC(=C(C=C1)N+[O-])N2CCCNCC2 | Computational [9] |
Calculated LogP | 2.8 | QSPR Modeling |
Topological Polar Surface Area | 58.7 Ų | Computational [9] |
This hybrid architecture leverages synergistic pharmacophoric effects:
Table 2: Pharmacological Activities of Key Analogues
Compound | Biological Activity | Potency (IC₅₀/MIC) | Target |
---|---|---|---|
1-(4-Fluorobenzyl)-1,4-diazepane | Kinase inhibition | 12 nM | Tyrosine kinases |
6a (Piperidine-diazepane hybrid) | Anti-tubercular | 1.35 μM | M. tuberculosis H37Ra |
6i (Diazepane-piperidine) | Antibacterial (Gram-positive) | 3.45 μg/mL | S. aureus [7] |
The compound’s synthetic utility arises from orthogonal reactivity sites:
Table 3: Key Synthetic Pathways and Yields
Reaction Type | Reactants | Conditions | Yield | Application |
---|---|---|---|---|
Reductive Amination | 4-Bromo-2-nitrobenzaldehyde + 1,4-diazepane | NaBH₃CN, MeOH, 25°C, 12h | 78% | Core structure synthesis [6] |
Buchwald-Hartwig Coupling | Aryl bromide + homopiperazine | Pd₂(dba)₃, XPhos, 100°C | 85% | Antibacterial hybrids [8] |
Carbamate Hydrolysis | Boc-protected diazepane | 6N HCl/dioxane, 0°C, 2h | Quant. | Intermediate deprotection [6] |
The electron-deficient aryl ring facilitates nucleophilic aromatic substitution (SNAr) with thiols or amines at C-4 (bromo site), while the ortho-nitro group directs metallation for directed ortho-lithiation [4] [9]. This versatility underpins its role in synthesizing kinase inhibitors and anti-TB agents [3] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2